molecular formula C9H6Br2FN3 B6344659 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-18-0

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344659
CAS No.: 1240580-18-0
M. Wt: 334.97 g/mol
InChI Key: AMMUOQUDPVKPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C9H6Br2FN3. This compound is characterized by the presence of a triazole ring substituted with bromine atoms at positions 3 and 5, and a 3-fluorophenylmethyl group at position 1. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The triazole ring is then brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the 3-Fluorophenylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
  • 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

3,5-dibromo-1-[(3-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMUOQUDPVKPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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